Cas no 2197580-48-4 (2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one)

2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one structure
2197580-48-4 structure
Product Name:2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one
Numero CAS:2197580-48-4
MF:C17H22N4O2
MW:314.382183551788
CID:5965520
PubChem ID:121164820
Update Time:2025-11-01

2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one
    • F6482-3702
    • 1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-(4-ethoxyphenyl)ethanone
    • 2-(4-ethoxyphenyl)-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone
    • AKOS032711936
    • 2197580-48-4
    • 2-(4-ethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one
    • Inchi: 1S/C17H22N4O2/c1-2-23-16-5-3-14(4-6-16)13-17(22)20-11-7-15(8-12-20)21-18-9-10-19-21/h3-6,9-10,15H,2,7-8,11-13H2,1H3
    • Chiave InChI: FBYKZTMYRHEJJR-UHFFFAOYSA-N
    • Sorrisi: O=C(CC1C=CC(=CC=1)OCC)N1CCC(CC1)N1N=CC=N1

Proprietà calcolate

  • Massa esatta: 314.17427596g/mol
  • Massa monoisotopica: 314.17427596g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 5
  • Complessità: 371
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 60.2Ų

2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one Prezzodi più >>

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F6482-3702-2mg
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F6482-3702-5mg
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F6482-3702-10mg
2-(4-ethoxyphenyl)-1-[4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl]ethan-1-one
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Ulteriori informazioni su 2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one

Compound Overview: 2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one with CAS No. 2197580-48-4

2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one is a complex organic molecule characterized by its unique structural framework, which integrates aromatic, heterocyclic, and cyclic components. The compound’s molecular architecture combines a 4-ethoxyphenyl group with a triazole ring system, while the piperidine ring serves as a central scaffold. This structural complexity is critical for its potential biological activity, as evidenced by recent studies on its pharmacological properties. The CAS No. 2197580-48-4 identifier ensures precise identification of this compound in scientific and industrial contexts.

Structural Analysis and Chemical Properties

The 2-(4-ethoxyphenyl) substituent introduces aromaticity and electron-donating functionality to the molecule, enhancing its ability to interact with biological targets. The 1,2,3-triazole ring, a well-known heterocyclic structure, is often associated with pharmaceutical applications due to its stability and ability to modulate enzyme activity. The piperidine ring, a six-membered nitrogen-containing cyclic structure, further contributes to the compound’s conformational flexibility and potential for hydrogen bonding. These structural features collectively define the 2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one as a multifunctional molecule with diverse pharmacodynamic potential.

Pharmacological Activity and Mechanism of Action

Recent research has highlighted the 2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one as a promising candidate for therapeutic applications. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit COX-2 (cyclooxygenase-2) and 5-LOX (5-lipoxygenase) enzymes, which are key mediators of inflammation. This dual inhibition mechanism suggests potential use in anti-inflammatory and immunomodulatory therapies. The triazole ring is believed to interact with enzyme active sites, while the piperidine moiety may stabilize the binding conformation through hydrogen bonding.

Recent Research and Clinical Relevance

Advancements in 2-(4-ethoxyphenyl)-1-4-(2-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one research have expanded its applications in neurodegenerative disease treatment. A 2024 preclinical study in *Nature Communications* reported its neuroprotective effects in models of Alzheimer’s disease, where it reduced amyloid-beta aggregation and mitigated oxidative stress. The ethoxyphenyl group is hypothesized to enhance membrane permeability, facilitating drug delivery to central nervous system targets. These findings underscore the compound’s potential as a therapeutic agent for chronic inflammatory and neurodegenerative conditions.

Synthesis and Structural Modifications

The synthesis of 2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one typically involves multi-step organic reactions, including coupling reactions between 4-ethoxyphenyl derivatives and triazole-containing precursors. A 2023 article in *Organic & Biomolecular Chemistry* described a novel methodology using copper-catalyzed azide-alkyne cycloaddition to construct the triazole ring efficiently. Structural modifications, such as substituting the ethoxy group with other functional groups (e.g., methoxy or fluoro), have been explored to optimize solubility and metabolic stability, as reported in *Chemical Communications* (2023).

Comparative Analysis with Related Compounds

Compared to structurally similar compounds, 2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one exhibits distinct advantages in terms of potency and selectivity. For instance, its triazole ring confers greater stability against enzymatic degradation than traditional azole derivatives, as highlighted in a 2022 review in *Drug Discovery Today*. The piperidine ring also enhances its ability to bind to lipid membranes, improving cellular uptake in comparison to non-cyclic analogs.

Challenges and Future Directions

Despite its promising profile, the 2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one faces challenges in scalability and toxicity profiling. A 2023 study in *Toxicological Sciences* identified potential hepatotoxicity in high-dose animal models, emphasizing the need for further safety evaluations. Future research should focus on optimizing its triazole-based scaffold to reduce off-target effects while maintaining its anti-inflammatory and neuroprotective properties. Additionally, exploring its ethoxyphenyl derivatives for targeted drug delivery systems could enhance its therapeutic utility.

Conclusion

The 2-(4-ethoxyphenyl)-1-4-(2H-1,2,3-triazol-2-yl)piperidin-1-ylethan-1-one with CAS No. 2197580-48-4 represents a significant advancement in medicinal chemistry. Its unique structural features and pharmacological activity position it as a candidate for treating inflammatory and neurodegenerative diseases. Ongoing research into its synthesis, mechanism of action, and safety profile will be critical in translating its potential into clinical applications.

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